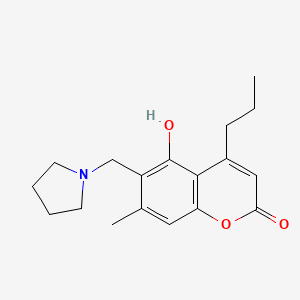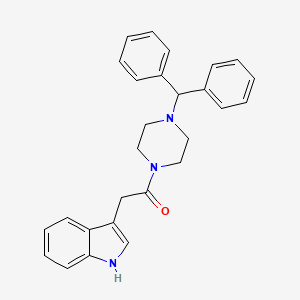![molecular formula C23H21FO4 B11152776 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11152776.png)
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a cyclohepta[c]chromen core, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate:
Oxoethoxy Linkage Formation: The oxoethoxy group is introduced through a nucleophilic substitution reaction, where an ethoxy group is attached to the fluorophenyl intermediate.
Cyclization and Chromen Formation: The final step involves the cyclization of the intermediate to form the cyclohepta[c]chromen core. This is typically achieved through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxoethoxy linkage, converting it into an alcohol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s fluorophenyl group is of particular interest due to its potential interactions with biological macromolecules. It is used in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the oxoethoxy linkage and cyclohepta[c]chromen core contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- **3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- **3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- **3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Uniqueness
The uniqueness of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE lies in its fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methoxy analogs. This makes it particularly valuable in applications requiring high specificity and stability.
特性
分子式 |
C23H21FO4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C23H21FO4/c1-14-21(27-13-20(25)15-7-9-16(24)10-8-15)12-11-18-17-5-3-2-4-6-19(17)23(26)28-22(14)18/h7-12H,2-6,13H2,1H3 |
InChIキー |
YIYFVUHUYAUZNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-alanine](/img/structure/B11152703.png)
![ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]propanoate](/img/structure/B11152704.png)
![9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11152705.png)


![(2S)-2-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)pentanedioic acid](/img/structure/B11152720.png)
![N-(2-hydroxy-3-methoxypropyl)-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11152728.png)
![5-[2-(biphenyl-4-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11152736.png)
![4-[(3-chloroanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11152737.png)
![4-{[1-(4,6-dimethyl-2-pyrimidinyl)-3-piperidyl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11152746.png)
![7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11152750.png)
![N-[4-({4-[(2-methyl-4-quinolyl)carbonyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B11152752.png)
![methyl {1-[(6-bromo-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11152760.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide](/img/structure/B11152766.png)
